molecular formula C8H5F3O B7996192 2-(2,3,5-Trifluorophenyl)acetaldehyde

2-(2,3,5-Trifluorophenyl)acetaldehyde

Cat. No.: B7996192
M. Wt: 174.12 g/mol
InChI Key: AIUUOZQMIGYDII-UHFFFAOYSA-N
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Description

2-(2,3,5-Trifluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is a colorless liquid with a strong aldehyde odor and is soluble in various organic solvents such as ethanol, acetone, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,3,5-Trifluorophenyl)acetaldehyde involves the hydrogenation of benzenetricarboxylic acid to produce 2-(2,3,5-Trifluorophenyl)acetic acid. This intermediate is then subjected to acid-catalyzed decarboxylation to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically follows a similar route, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and cost-effectiveness. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trifluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)acetaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)acetaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in studying fluorine-substituted organic reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,5-Trifluorophenyl)acetaldehyde
  • 2-(2,3,4-Trifluorophenyl)acetaldehyde
  • 2-(3,4,5-Trifluorophenyl)acetaldehyde

Uniqueness

2-(2,3,5-Trifluorophenyl)acetaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and physical properties.

Properties

IUPAC Name

2-(2,3,5-trifluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUUOZQMIGYDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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